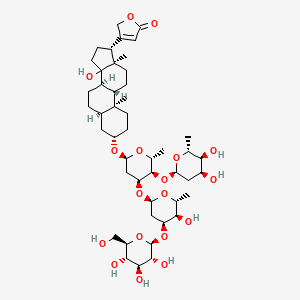

Purpurea glycoside A

Description

Properties

CAS No. |

19855-40-4 |

|---|---|

Molecular Formula |

C47H74O18 |

Molecular Weight |

927.1 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C47H74O18/c1-21-41(63-36-17-31(50)42(22(2)59-36)64-37-18-32(51)43(23(3)60-37)65-44-40(55)39(54)38(53)33(19-48)62-44)30(49)16-35(58-21)61-26-8-11-45(4)25(15-26)6-7-29-28(45)9-12-46(5)27(10-13-47(29,46)56)24-14-34(52)57-20-24/h14,21-23,25-33,35-44,48-51,53-56H,6-13,15-20H2,1-5H3/t21-,22-,23-,25-,26+,27-,28+,29-,30+,31+,32+,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1 |

InChI Key |

BZJBLHNKKRCQEQ-ZFCLPHBQSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

19855-40-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Purpurea glycoside A; Glucodigitoxin; Purpureaglykosid A; Desacetyl-lanatosid A; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Purpurea Glycoside A: A Technical Guide to its Discovery and Isolation from Digitalis purpurea

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Purpurea glycoside A, a primary cardiac glycoside found in the leaves of the common foxglove, Digitalis purpurea. This document details the experimental protocols, quantitative data, and molecular pathways associated with this significant cardenolide.

Introduction: The Significance of this compound

Digitalis purpurea has a long and storied history in the treatment of heart conditions, dating back to the 18th century. The therapeutic effects of this plant are attributed to a class of compounds known as cardiac glycosides, which exert a powerful influence on heart muscle contractility. Among these, this compound is a key primary glycoside present in the fresh leaves of the plant. Its discovery and isolation have been pivotal in understanding the complex phytochemistry of Digitalis and in the development of related cardiac drugs.

This compound is structurally related to other important cardiac glycosides, notably lanatoside A, from which it can be derived through deacetylation[1]. The primary glycosides, including this compound, are the precursors to the more commonly known secondary glycosides like digitoxin.

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound from Digitalis purpurea leaves is a multi-step process involving extraction, fractionation, and purification. The following sections detail the methodologies employed in this intricate procedure.

Plant Material Collection and Preparation

Fresh, vibrant green leaves of second-year Digitalis purpurea plants are harvested, as they typically contain the highest concentration of cardiac glycosides. To prevent enzymatic degradation of the primary glycosides, the leaves are rapidly dried at a temperature below 60°C. Once dried, the leaves are finely powdered to increase the surface area for efficient solvent extraction.

Extraction of Crude Glycosides

The powdered leaves undergo exhaustive extraction using a solvent system designed to efficiently solubilize the cardiac glycosides. A common method involves reflux extraction with an ethanol-water mixture (typically 70-90% ethanol)[2]. The resulting extract is then filtered to remove solid plant material. The ethanol is subsequently removed under reduced pressure to yield a concentrated crude extract.

Table 1: Parameters for Crude Extraction of Cardiac Glycosides

| Parameter | Value/Condition | Rationale |

| Solvent | 70-90% Ethanol in Water | Optimizes solubility of cardiac glycosides while minimizing extraction of highly nonpolar compounds. |

| Extraction Method | Reflux | Enhances extraction efficiency through heating and continuous solvent cycling. |

| Temperature | 75-85°C[2] | Increases solubility and extraction kinetics. |

| Extraction Time | 50-70 minutes[2] | Sufficient duration for thorough extraction. |

| Solvent Removal | Reduced Pressure (0.092-0.11 MPa) at 50-60°C[2] | Prevents thermal degradation of the glycosides. |

Fractionation and Purification

The crude extract, a complex mixture of various phytochemicals, requires further separation to isolate this compound. This is typically achieved through a series of chromatographic techniques.

2.3.1. Column Chromatography

The crude extract is first subjected to column chromatography over silica gel. A gradient elution is employed, starting with a nonpolar solvent and gradually increasing the polarity. This allows for the separation of different classes of compounds. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the cardiac glycosides.

2.3.2. High-Performance Liquid Chromatography (HPLC)

Fractions enriched with this compound from the column chromatography step are further purified using preparative High-Performance Liquid Chromatography (HPLC)[3]. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The elution is monitored using a UV detector, typically at a wavelength of 220 nm.

Table 2: Typical HPLC Parameters for this compound Purification

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at 220 nm[4] |

| Flow Rate | Dependent on column dimensions |

Quantitative Analysis

The yield and purity of this compound at various stages of the isolation process are critical metrics. Quantitative analysis is typically performed using analytical HPLC with an internal standard for accurate determination.

Table 3: Hypothetical Quantitative Data for this compound Isolation

| Isolation Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |

| Crude Extraction | 100 (Dried Leaves) | 5000 (Crude Extract) | 5.0 | ~10 |

| Column Chromatography | 5000 (Crude Extract) | 500 (Glycoside Fraction) | 10.0 (from crude) | ~60 |

| Preparative HPLC | 500 (Glycoside Fraction) | 50 (this compound) | 10.0 (from fraction) | >98 |

Note: The data presented in this table is illustrative and will vary depending on the specific plant material and experimental conditions.

Structural Elucidation and Characterization

The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in determining the complex structure of this compound. The spectra reveal the chemical environment of each proton and carbon atom, allowing for the assignment of the steroid nucleus and the sugar moieties.

Table 4: Key Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the steroid backbone, the unsaturated lactone ring, and the sugar protons. |

| ¹³C NMR | Resonances for the 23 carbons of the digitoxigenin aglycone and the carbons of the four sugar units. |

| Mass Spectrometry | Provides the molecular weight and fragmentation pattern, confirming the sequence of sugar units. |

4.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact molecular weight of this compound. Tandem mass spectrometry (MS/MS) is used to determine the fragmentation pattern, which reveals the sequence of the sugar units attached to the aglycone. The fragmentation typically involves the sequential loss of the sugar moieties.

Mechanism of Action: The Signaling Pathway

Cardiac glycosides, including this compound, exert their therapeutic effect by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells (cardiomyocytes)[3]. This inhibition leads to a cascade of events that ultimately increases the force of heart muscle contraction.

Caption: Signaling pathway of this compound.

Experimental Workflow Diagram

The overall process for the discovery and isolation of this compound can be visualized as a logical workflow.

Caption: Experimental workflow for this compound isolation.

Conclusion

The discovery and isolation of this compound from Digitalis purpurea represent a significant achievement in natural product chemistry. The detailed protocols and analytical methods outlined in this guide provide a framework for researchers and scientists to isolate and study this and other related cardiac glycosides. A thorough understanding of its chemical properties and biological activity is crucial for the ongoing development of novel cardiovascular therapeutics.

References

- 1. Studies on the Constituents of Digitalis purpurea L. XIX. New Cardiotonic Glycosides, Purlanoside-A and Purlanoside-B from Digitalis Seeds. | CiNii Research [cir.nii.ac.jp]

- 2. youtube.com [youtube.com]

- 3. media.neliti.com [media.neliti.com]

- 4. CN101623377A - Digitalis extract as well as preparation method and application thereof - Google Patents [patents.google.com]

a basic understanding of Purpurea glycoside A's mechanism of action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurea glycoside A is a cardiac glycoside, a class of naturally occurring compounds found in plants of the Digitalis genus, most notably Digitalis purpurea (foxglove). For centuries, extracts from these plants have been utilized in traditional medicine for their cardiotonic effects. In modern pharmacology, this compound and its congeners are subjects of intense research due to their therapeutic potential in treating heart failure and certain cardiac arrhythmias. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these processes. While the primary therapeutic effects are linked to its action on cardiac myocytes, this document also explores its influence on other signaling pathways, highlighting its potential role in other physiological and pathological processes.

Primary Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal mechanism of action of this compound, like all cardiac glycosides, is the specific inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme embedded in the plasma membrane of most animal cells.[1][2] This enzyme plays a crucial role in maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are vital for numerous cellular functions, including nerve impulse transmission and muscle contraction.

By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound locks the enzyme in a phosphorylated conformation, preventing the binding of extracellular K+ and thereby inhibiting its pumping activity.[3] This inhibition leads to a cascade of events within the cardiac myocyte:

-

Increased Intracellular Sodium: The blockade of the Na+/K+-ATPase pump results in the accumulation of intracellular Na+ ions.[1]

-

Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.

-

Increased Intracellular Calcium: Consequently, the efflux of Ca2+ is reduced, and its intracellular concentration rises.[1]

-

Enhanced Contractility: The elevated intracellular Ca2+ is taken up into the sarcoplasmic reticulum (SR). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the cardiac muscle. This is the basis of the positive inotropic effect of this compound.

Quantitative Data on Na+/K+-ATPase Inhibition

| Cardiac Glycoside | Target Enzyme | IC50 (nM) | Cell/Tissue Source | Reference |

| Digitoxin | Na+/K+-ATPase | 33 | Human renal adenocarcinoma (ACHN) cells | F. M. Fouad et al., 2017 |

| Digoxin | Na+/K+-ATPase | Not Specified | Not Specified | Not Specified |

Note: The IC50 values can vary depending on the tissue source of the enzyme, the specific isoform of the Na+/K+-ATPase, and the experimental conditions.

Experimental Protocol: Measurement of Na+/K+-ATPase Activity

The activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis in the presence and absence of a specific inhibitor, such as ouabain (another cardiac glycoside). The difference between the total ATPase activity and the ouabain-insensitive ATPase activity represents the Na+/K+-ATPase activity.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (100 mM)

-

Ouabain solution (10 mM)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare tissue homogenates or purified enzyme fractions and determine the protein concentration.

-

Set up the following reactions in a 96-well plate:

-

Total ATPase activity: Assay buffer + Enzyme preparation

-

Ouabain-insensitive ATPase activity: Assay buffer + Enzyme preparation + Ouabain (final concentration 1 mM)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620 nm using a microplate reader.

-

Calculate the amount of inorganic phosphate (Pi) released using a standard curve.

-

Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of ouabain and is typically expressed as nmol Pi/mg protein/min.

Signaling Pathway Diagram: Primary Mechanism of Action

Caption: Primary mechanism of this compound leading to increased cardiac contractility.

Secondary Mechanisms of Action

Beyond its well-established role as a Na+/K+-ATPase inhibitor, research suggests that this compound and related compounds may exert their effects through other signaling pathways. These secondary mechanisms could contribute to their therapeutic effects and potential applications beyond cardiology.

Suppression of Activator Protein-1 (AP-1) Activity

Some studies have indicated that phenylethanoid glycosides from Digitalis purpurea, which can include or be related to this compound, can inhibit the activity of Activator Protein-1 (AP-1). AP-1 is a transcription factor that plays a critical role in regulating gene expression in response to various stimuli, including stress, growth factors, and cytokines. It is involved in cellular processes such as proliferation, differentiation, and apoptosis. The suppression of AP-1 activity by components of Digitalis purpurea suggests a potential anti-inflammatory and anti-proliferative role.

Experimental Protocol: AP-1 Luciferase Reporter Assay

This assay is used to quantify the activity of the AP-1 transcription factor in response to treatment with a compound of interest.

Materials:

-

Cells stably or transiently transfected with an AP-1 luciferase reporter construct (containing AP-1 binding sites upstream of a luciferase gene)

-

Cell culture medium and supplements

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or another known AP-1 activator

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the AP-1 reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an AP-1 activator (e.g., PMA) to induce AP-1 activity. Include appropriate controls (untreated, activator alone).

-

Incubate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

The inhibitory effect of this compound on AP-1 activity is determined by the reduction in luciferase signal compared to the activator-only control.

Modulation of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the immune and inflammatory responses.[4] Some cardiac glycosides have been shown to modulate this pathway, although the precise effects of this compound are still under investigation. One of the key events in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.

Experimental Protocol: Western Blot for p65 Nuclear Translocation

This technique is used to determine the subcellular localization of the p65 subunit of NF-κB, a key indicator of NF-κB activation.

Materials:

-

Cell line of interest

-

This compound

-

Lipopolysaccharide (LPS) or another NF-κB activator

-

Cell lysis buffers for cytoplasmic and nuclear fractionation

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-p65, anti-lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat them with this compound at various concentrations for a defined period, followed by stimulation with an NF-κB activator (e.g., LPS).

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p65. Also, probe separate blots or strip and re-probe the same blot with antibodies against nuclear (lamin B1) and cytoplasmic (GAPDH) markers to ensure the purity of the fractions.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation. The effect of this compound can be quantified by densitometry.

Signaling Pathway Diagram: Potential Influence on NF-κB Signaling

Caption: Potential points of influence of this compound on the NF-κB signaling pathway.

Summary and Future Directions

This compound's primary mechanism of action is the well-characterized inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility. This forms the basis of its therapeutic use in heart failure. However, emerging evidence suggests that its biological activities may be more complex, potentially involving the modulation of key signaling pathways such as AP-1 and NF-κB.

For researchers and drug development professionals, a thorough understanding of these multifaceted mechanisms is crucial. Future research should focus on several key areas:

-

Quantitative Characterization: Determining the specific IC50 and binding kinetics of this compound for different isoforms of the Na+/K+-ATPase is essential for a more precise understanding of its potency and selectivity.

-

Elucidation of Secondary Mechanisms: Further investigation is needed to confirm and detail the effects of this compound on the AP-1 and NF-κB pathways, including the identification of direct molecular targets.

-

In Vivo Studies: Translating the in vitro findings into in vivo models is critical to understanding the physiological relevance of these mechanisms and the overall therapeutic and toxicological profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure could lead to the development of new analogs with improved therapeutic indices, potentially separating the desired cardiotonic effects from unwanted side effects or harnessing its activity on other pathways for novel therapeutic applications.

By continuing to unravel the intricate molecular pharmacology of this compound, the scientific community can better leverage its therapeutic potential while minimizing its risks, paving the way for the development of safer and more effective treatments for cardiovascular and potentially other diseases.

References

- 1. Digitalis Purpurea and Cardiac Glycosides [flipper.diff.org]

- 2. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 3. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of Compounds Isolated from Digitalis purpurea L. in TNF-α/IFN-γ-Induced HaCaT Keratinocytes and a Three-Dimensionally Reconstructed Human Skin Model - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation into the Biological Activity of Purpurea Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activities of cardiac glycosides derived from Digitalis purpurea. While the specific compound "Purpurea glycoside A" is not extensively documented in scientific literature, this guide focuses on the well-characterized and biologically active glycosides from this plant, such as digitoxin and digoxin, which are likely what is being referenced. The information presented herein is based on a comprehensive review of existing research.

Core Biological Activity: Cardiotonic Effects

The primary and most well-established biological activity of Digitalis purpurea glycosides is their potent cardiotonic effect, making them historically significant in the treatment of heart conditions.[1][2] These compounds are classified as cardiac glycosides and are known to increase the force of myocardial contraction (positive inotropic action) and regulate heart rate.[2][3] They are commonly used in the management of congestive heart failure and atrial fibrillation.[1][4]

The principal mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+ ATPase) pump in cardiac muscle cells.[1][2] This inhibition leads to a cascade of events that ultimately increases the intracellular calcium concentration, enhancing the contractility of the heart muscle.[1][2]

Anticancer Potential: An Emerging Area of Investigation

Recent studies have explored the potential of cardiac glycosides from Digitalis purpurea as anticancer agents.[5] The cytotoxic effects of these compounds have been observed in various cancer cell lines, including HeLa-S3 cells.[5] The proposed mechanism for this anticancer activity is also linked to the inhibition of the Na+/K+ ATPase pump, a protein that is often overexpressed in cancer cells.[5] However, in vivo studies in mice did not initially show significant anticancer activity, a result potentially attributed to the presence of resistant Na+/K+ ATPase isoforms in rodents.[5] Further research, including the development of targeted delivery systems like peptide-based conjugation and nanoparticles, is underway to enhance the therapeutic window and in vivo efficacy of these glycosides for cancer treatment.[5]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the production of cardiac glycosides in Digitalis purpurea cultures.

Table 1: Effect of Elicitors and Precursors on Cardiac Glycoside Production

| Treatment | Concentration | Digitoxin Fold Increase | Digoxin Fold Increase |

| KCl | Not Specified | Effective | Effective |

| Helminthosporium sp. (mycelial mass) | Not Specified | Effective | Effective |

| Progesterone | 200-300 mg/l | 9.1 | 11.9 |

Data extracted from in vitro studies on shoot cultures of D. purpurea.[6]

Table 2: Influence of Calcium Chloride on Total Cardiac Glycosides

| Calcium Chloride (CaCl2) Concentration | Effect on Total Cardiac Glycosides |

| 200 mM | Increased |

Data from studies on regenerated plantlets of D. lanata, a related species also producing cardiac glycosides.[7]

Key Experimental Protocols

In Vitro Propagation and Elicitation of Cardiac Glycosides

This protocol outlines the general methodology for the in vitro culture of Digitalis purpurea and the enhancement of cardiac glycoside production through elicitation.

-

Explant Preparation: In vitro germinated seedlings are used as the primary source of explants (e.g., nodal, internodal, and leaf sections).

-

Culture Medium: Murashige and Skoog (MS) medium is commonly used, supplemented with plant growth regulators.

-

Shoot Induction: Multiple shoot formation is achieved by culturing explants on MS medium containing various concentrations of cytokinins (e.g., 6-benzyladenine - BA) and auxins (e.g., α-naphthaleneacetic acid - NAA).[6] For instance, maximum multiple shoots were produced from nodal explants on MS medium with 7.5 μM BA.[6]

-

Rooting: Shoots are rooted in vitro on MS medium containing an auxin, such as indole-3-acetic acid (IAA).[6]

-

Elicitation: To enhance the production of cardiac glycosides, various elicitors are added to the culture medium. These can be abiotic (e.g., salicylic acid, calcium chloride) or biotic (e.g., fungal extracts like Aspergillus niger, yeast extract).[6][8] Precursors to the glycoside biosynthesis pathway, such as progesterone, can also be added.[6]

-

Extraction and Quantification: Cardiac glycosides like digitoxin and digoxin are extracted from the plantlet tissues and quantified using High-Performance Liquid Chromatography (HPLC).[7][8]

Cytotoxicity Assay for Anticancer Activity

The following is a generalized protocol for assessing the cytotoxic effects of Purpurea glycosides on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., HeLa-S3) are cultured in an appropriate medium under standard conditions (e.g., 37°C, 5% CO2).

-

Treatment: The cells are treated with various concentrations of the isolated cardiac glycosides.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

-

Data Analysis: The results are analyzed to determine the concentration of the glycoside that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potency.

Visualizations: Signaling Pathways and Workflows

Caption: Mechanism of action of Purpurea glycosides on cardiac muscle cells.

Caption: Workflow for in vitro production and analysis of cardiac glycosides.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Digitalis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro propagation and production of cardiotonic glycosides in shoot cultures of Digitalis purpurea L. by elicitation and precursor feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Deep Dive into Purpurea Glycoside A: A Historical and Technical Review

For Immediate Release

This whitepaper provides a comprehensive literature review on the history and scientific investigation of Purpurea glycoside A, a cardenolide glycoside isolated from the leaves of the foxglove plant, Digitalis purpurea. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this class of compounds.

Introduction: From Folk Medicine to Modern Pharmacology

The story of this compound is intrinsically linked to the long history of Digitalis purpurea in medicine. The therapeutic properties of the foxgove plant were first brought to the forefront of modern medicine by the pioneering work of English physician William Withering in the 18th century. His systematic investigations into its use for treating dropsy (edema), a condition often associated with congestive heart failure, laid the groundwork for the scientific study of cardiac glycosides. For centuries, extracts of the foxglove plant have been utilized for their cardiotonic effects. It is now understood that the primary active constituents responsible for these effects are a group of compounds known as cardiac glycosides, of which this compound is a significant member.

This compound is a primary glycoside, meaning it is found in the fresh leaves of the plant and is subject to enzymatic hydrolysis into secondary glycosides, such as digitoxin, upon drying or extraction. Its chemical structure consists of the aglycone digitoxigenin linked to a carbohydrate chain.

Extraction and Isolation: From Crude Extracts to Purified Compounds

The isolation of this compound from Digitalis purpurea leaves involves a multi-step process of extraction and purification. While various methods have been employed over the years, a general workflow can be outlined.

Experimental Protocols

A representative protocol for the extraction and isolation of this compound is detailed below. It is a composite of methodologies described in the scientific literature and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Extraction and Preliminary Purification

-

Plant Material Preparation: Freshly collected leaves of Digitalis purpurea are promptly dried at a controlled temperature (e.g., 60°C) to inactivate enzymes that would degrade the primary glycosides. The dried leaves are then finely powdered to increase the surface area for extraction.

-

Extraction: The powdered leaves are subjected to reflux extraction with a 70-90% ethanol-water solution. A typical solid-to-solvent ratio is 1:8 to 1:12 (g/mL). The extraction is carried out at a temperature of 75-85°C for 50-70 minutes.

-

Solvent Removal: The resulting extract is filtered, and the ethanol is removed under reduced pressure using a rotary evaporator at a temperature of 50-60°C.

-

Preliminary Purification: The aqueous crude extract can be further purified by techniques such as ultrafiltration to remove high molecular weight impurities. Alternatively, treatment with lead acetate can be used to precipitate tannins and other interfering substances.

Protocol 2: Chromatographic Purification

-

Column Chromatography: The partially purified extract is subjected to column chromatography for fractionation. Various stationary phases can be used, with silica gel being a common choice.

-

High-Performance Liquid Chromatography (HPLC): Further purification to isolate this compound is achieved using HPLC. A common method involves a reversed-phase column (e.g., octylsilyl bonded silica) with a mobile phase consisting of a mixture of acetonitrile, methanol, and water. The eluent is monitored by UV detection at approximately 220 nm.

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Mechanism of Action: The Na+/K+-ATPase Pump as the Primary Target

The pharmacological effects of this compound, like other cardiac glycosides, are primarily mediated through its interaction with the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump. This transmembrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process crucial for the function of many cell types, particularly excitable cells like cardiomyocytes.

Molecular Interaction and Downstream Signaling

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the pump's activity, leading to a cascade of intracellular events:

-

Inhibition of Na+/K+-ATPase: The binding of this compound to the pump prevents the hydrolysis of ATP and the subsequent transport of Na+ out of the cell and K+ into the cell.

-

Increase in Intracellular Sodium: The inhibition of the pump leads to an accumulation of intracellular Na+ ions.

-

Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration alters the electrochemical gradient that drives the Na+/Ca2+ exchanger. This reduces the efflux of Ca2+ from the cell.

-

Increase in Intracellular Calcium: The net result is an increase in the intracellular concentration of Ca2+.

In cardiomyocytes, this elevation of intracellular calcium enhances the force of contraction (positive inotropic effect).

The following diagram illustrates the signaling pathway initiated by the interaction of this compound with the Na+/K+-ATPase.

The Biosynthetic Pathway of Purpurea Glycoside A in Foxglove: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate biosynthetic pathway of Purpurea glycoside A, a primary cardiac glycoside found in the foxglove plant, Digitalis purpurea. This document serves as a comprehensive resource, detailing the enzymatic steps, key intermediates, and regulatory aspects of its formation. The information presented is curated for researchers and professionals engaged in phytochemistry, drug discovery, and metabolic engineering.

Introduction to this compound

This compound is a cardenolide, a class of steroids known for their potent effects on the heart.[1][2] Its structure consists of a steroidal aglycone, digitoxigenin, attached to a tetrasaccharide chain composed of three digitoxose units and a terminal glucose molecule.[3] The therapeutic and toxic properties of this compound necessitate a thorough understanding of its biosynthesis for potential biotechnological applications and drug development.

The Biosynthetic Pathway: From Sterols to a Potent Glycoside

The biosynthesis of this compound is a complex, multi-step process that can be broadly divided into three main stages: the formation of the C21 steroid precursor, the modification of the steroid nucleus to form the aglycone digitoxigenin, and the sequential glycosylation of the aglycone.

Early Steps: Formation of the Pregnenolone Precursor

The pathway commences with common plant sterols, such as cholesterol and other phytosterols.[3] A key initiating step is the side-chain cleavage of these sterols to produce pregnenolone, a C21 steroid.[3] This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP87A4.[3] Pregnenolone is then converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).[4] Subsequently, progesterone undergoes a stereospecific reduction of its Δ4-double bond, catalyzed by progesterone 5β-reductase (P5βR), to yield 5β-pregnanedione.[4]

Figure 1: Early steps in the biosynthesis of the cardenolide precursor.

Aglycone Formation: The Path to Digitoxigenin

The conversion of 5β-pregnanedione to the aglycone digitoxigenin involves a series of hydroxylation and modification steps. While the exact sequence and all the enzymes involved are still under investigation, it is understood that a series of cytochrome P450 monooxygenases are responsible for the critical hydroxylations at the C-14 and C-12 positions of the steroid nucleus. The formation of the characteristic unsaturated lactone ring at C-17 is another crucial, though less understood, part of this stage.

Figure 2: Proposed pathway for the formation of the aglycone digitoxigenin.

Glycosylation: Building the Sugar Chain

The final stage in the biosynthesis of this compound is the sequential addition of four sugar units to the digitoxigenin aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), each specific for a particular sugar and acceptor molecule. The sugar donor for these reactions is UDP-digitoxose and UDP-glucose. The biosynthesis of the unique sugar, digitoxose, itself involves a separate pathway starting from glucose-1-phosphate.

The glycosylation cascade begins with the attachment of the first digitoxose unit to the 3-hydroxyl group of digitoxigenin. This is followed by the addition of two more digitoxose units, and finally, a glucose molecule is added to the terminal digitoxose to complete the synthesis of this compound.

Figure 3: Stepwise glycosylation of digitoxigenin to form this compound.

Quantitative Data

The concentration of this compound and other cardiac glycosides in Digitalis purpurea can vary depending on the plant part, developmental stage, and environmental conditions. The following table summarizes representative quantitative data from studies on cardiac glycoside content in D. purpurea leaves.

| Glycoside | Concentration Range (mg/100g dried leaf) | Analytical Method | Reference |

| This compound | 0.5 - 2.0 | HPLC, TLC | [3] |

| Digitoxin | 1.0 - 5.0 | HPLC, TLC | [3] |

| Gitoxin | 0.2 - 1.5 | HPLC, TLC | [3] |

| Gitaloxin | 0.1 - 0.8 | HPLC, TLC | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Cardiac Glycosides by HPLC

This protocol outlines a general procedure for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of cardiac glycosides from Digitalis purpurea leaves.

Figure 4: Workflow for HPLC analysis of cardiac glycosides.

Protocol:

-

Sample Preparation: Dry Digitalis purpurea leaves at 40-60°C and grind them into a fine powder.

-

Extraction: Extract a known weight of the leaf powder (e.g., 1 g) with a methanol/water mixture (e.g., 70:30 v/v) by sonication or reflux.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure.

-

Solid Phase Extraction (SPE) Cleanup: Resuspend the concentrated extract in water and pass it through a C18 SPE cartridge to remove interfering compounds. Elute the cardiac glycosides with methanol.

-

HPLC Analysis: Inject the purified extract onto a C18 reversed-phase HPLC column. Use a gradient elution with a mobile phase consisting of water and acetonitrile. Detect the glycosides using a UV detector at a wavelength of 220 nm.

-

Quantification: Prepare standard curves for this compound and other relevant cardiac glycosides. Quantify the compounds in the plant extract by comparing their peak areas to the standard curves.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol describes the analysis of gene expression levels of biosynthetic pathway genes in Digitalis purpurea.

Protocol:

-

RNA Extraction: Isolate total RNA from different tissues of Digitalis purpurea (e.g., leaves, stems, roots) using a suitable RNA extraction kit or protocol.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target biosynthetic genes (e.g., CYP87A4, 3β-HSD, P5βR) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix, the synthesized cDNA, and the gene-specific primers.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes in different tissues or under different conditions.

Heterologous Expression and Enzyme Assay of a Cytochrome P450

This protocol provides a general framework for the functional characterization of a candidate cytochrome P450 enzyme from the biosynthetic pathway.

Figure 5: Workflow for heterologous expression and characterization of a P450 enzyme.

Protocol:

-

Gene Cloning: Isolate the full-length cDNA of the candidate cytochrome P450 gene from Digitalis purpurea and clone it into a suitable expression vector (e.g., a yeast or bacterial expression vector).

-

Heterologous Expression: Transform the expression construct into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Induce protein expression under appropriate conditions.

-

Microsome Isolation: If the P450 is a membrane-bound protein, prepare microsomal fractions from the host cells.

-

Enzyme Assay: Perform an in vitro enzyme assay by incubating the microsomal fraction (or purified enzyme) with the putative substrate (e.g., a steroid precursor), a cytochrome P450 reductase, and NADPH as a cofactor.

-

Product Analysis: Extract the reaction products and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product.

-

Functional Characterization: By comparing the product with an authentic standard, the function of the P450 enzyme can be determined.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound in Digitalis purpurea has made significant strides, yet key questions remain. The precise enzymes and the sequence of events in the late stages of aglycone formation, as well as the specific glycosyltransferases responsible for the stepwise glycosylation, are areas of active research. A complete understanding of this pathway will not only provide fundamental insights into plant secondary metabolism but also open avenues for the metabolic engineering of Digitalis species or heterologous hosts for the sustainable production of this medicinally important compound and its analogs. The protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting field.

References

initial studies on the pharmacology of Purpurea glycoside A

An In-depth Technical Guide on the Core Pharmacology of Purpurea Glycoside A

Introduction

This compound is a primary cardenolide glycoside sourced from the leaves of the foxglove plant, Digitalis purpurea.[1][2] Along with other cardiac glycosides like digoxin and digitoxin, it has been a subject of pharmacological interest primarily for its effects on cardiac muscle.[3][4] This document provides a technical overview of the initial pharmacological studies of this compound and related compounds, focusing on its mechanism of action, biosynthesis, relevant experimental protocols, and available quantitative data.

The chemical structure of this compound consists of an aglycone (steroid nucleus) called digitoxigenin, which is attached at the C-3 position to a carbohydrate chain.[5] This chain is composed of three digitoxose molecules and one glucose molecule.[5] The primary glycosides found in fresh Digitalis purpurea leaves are this compound and B, which are precursors to the more commonly known secondary glycosides, digitoxin and gitoxin, respectively.[1]

Pharmacodynamics: Core Mechanism of Action

The principal pharmacological effect of this compound, characteristic of all cardiac glycosides, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the cell membrane of cardiomyocytes.[3][6][7][8]

-

Inhibition of Na+/K+-ATPase : this compound binds to the α-subunit of the Na+/K+-ATPase pump.[5] This action inhibits the pump's function, which is responsible for transporting sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.[6]

-

Increased Intracellular Sodium : The inhibition of the pump leads to an accumulation of intracellular Na+.[6][8]

-

Altered Na+/Ca2+ Exchange : The resulting increase in intracellular Na+ concentration alters the gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the extrusion of calcium ions (Ca2+) from the cell.[6][8]

-

Increased Intracellular Calcium : The net effect is an increase in the intracellular Ca2+ concentration.[6] This triggers further release of Ca2+ from the sarcoplasmic reticulum.[6]

-

Enhanced Cardiac Contractility : The elevated cytosolic Ca2+ levels enhance the binding of calcium to troponin-C, which stimulates the interaction of actin and myosin filaments, leading to an increased force of myocardial contraction (positive inotropy).[6]

References

- 1. Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Digitalis - Wikipedia [en.wikipedia.org]

- 5. This compound | 19855-40-4 | Benchchem [benchchem.com]

- 6. Digitalis purpurea | PPTX [slideshare.net]

- 7. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Purpurea Glycoside A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Purpurea glycoside A, a cardenolide glycoside found in the plant Digitalis purpurea. The document details its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action. Experimental protocols for extraction and analysis are outlined, and key biological pathways are visualized to support research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex cardiac glycoside with the chemical formula C47H74O18.[1] Its structure consists of a steroidal aglycone, digitoxigenin, attached to a carbohydrate chain at the C-3 position. This sugar chain is composed of three digitoxose molecules and one glucose molecule.[2] The full chemical name for this compound is (3β,5β,14β)-3-[(O-β-D-glucopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide.[2]

Physicochemical Data

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes key physicochemical properties, with some data for the closely related and more studied cardiac glycoside, digitoxin, provided for reference and comparison.

| Property | Value (this compound) | Value (Digitoxin - for reference) | Source |

| Molecular Formula | C47H74O18 | C41H64O13 | [1][3] |

| Molecular Weight | 927.1 g/mol | 764.9 g/mol | [2][3] |

| CAS Number | 19855-40-4 | 71-63-6 | [2] |

| Appearance | Typically a solid powder | Odorless white or pale buff microcrystalline powder | [2] |

| Melting Point | Not available | Decomposes between 230 °C and 265 °C | |

| Solubility | The presence of sugar moieties increases water solubility compared to its aglycone. | Ethanol: ~5 mg/mLChloroform: ~20 mg/mLDMSO: ~20 mg/mLDMF: ~25 mg/mLWater: Sparingly soluble | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | Not specified | [4] |

Synonyms

This compound is also known by several other names, including:

-

Glucodigitoxin

-

Desacetyl-lanatoside A

-

Purpureaglykosid A[1]

Biological Activity and Mechanism of Action

This compound is a cardiac glycoside, a class of compounds known for their effects on the heart. These compounds are used in the treatment of heart failure and certain cardiac arrhythmias.[5] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[5]

Signaling Pathway of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase by this compound initiates a cascade of events within the cardiomyocyte, as depicted in the signaling pathway diagram below. This ultimately leads to an increase in the force of cardiac contraction. Beyond its cardiotonic effects, this signaling cascade is also being investigated for its potential in cancer therapy, where it may induce apoptosis and other forms of cell death.[5][6]

Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.

Cytotoxicity

Recent studies have explored the cytotoxic effects of cardiac glycosides against various cancer cell lines. This compound has demonstrated cytotoxic activity against renal adenocarcinoma cells.

| Cell Line | IC50 (µM) |

| ACHN (Renal Adenocarcinoma) | 0.14 ± 0.02 |

| HK-2 (Normal Renal Cell) | 0.31 ± 0.03 |

| Data from Benchchem[2] |

Experimental Protocols

The extraction and analysis of this compound from its natural source, Digitalis purpurea, requires specific methodologies to ensure the integrity and purity of the compound.

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of cardiac glycosides from Digitalis purpurea leaves. Optimization of parameters such as solvent ratios, temperature, and time may be necessary depending on the specific plant material and equipment.

1. Plant Material Preparation:

-

Collect fresh leaves of second-year Digitalis purpurea plants during the flowering phase for optimal glycoside content.[2]

-

Dry the leaves in a well-ventilated area, shielded from direct sunlight, or in an oven at a low temperature (40-50°C) to prevent degradation of the active compounds.[7]

-

Grind the dried leaves into a fine powder to increase the surface area for efficient extraction.[7]

2. Extraction:

-

Soxhlet Extraction:

-

Place the powdered leaf material in a thimble and extract with 70-90% ethanol in a Soxhlet apparatus.[8]

-

Continue the extraction for a sufficient duration to ensure complete extraction of the glycosides.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Suspend the powdered leaf material in 70% ethanol.

-

Perform extraction in an ultrasonic bath at a controlled temperature. This method can enhance extraction efficiency and reduce extraction time.[2]

-

3. Purification:

-

Solvent Partitioning:

-

Concentrate the crude ethanol extract under reduced pressure.

-

Partition the concentrated extract between water and a non-polar solvent (e.g., chloroform) to remove chlorophyll and other lipophilic impurities. The glycosides will remain in the aqueous phase.

-

-

Column Chromatography:

-

Subject the aqueous extract to column chromatography using a stationary phase such as silica gel.

-

Elute with a gradient of solvents, for example, a chloroform-methanol mixture with increasing polarity, to separate the different glycosides.

-

The following diagram illustrates a general workflow for the extraction and purification process.

Caption: General workflow for the extraction and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the identification and quantification of cardiac glycosides. The following provides a starting point for developing a specific HPLC method for this compound.

-

Column: A reversed-phase C8 or C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is common. For primary glycosides like this compound, a mobile phase of acetonitrile-methanol-water may be effective.

-

Detection: UV detection at a wavelength of around 220 nm is suitable for cardenolides.

-

Sample Preparation: The purified extract should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Conclusion

This compound is a significant bioactive compound from Digitalis purpurea with well-established cardiotonic properties and emerging potential in other therapeutic areas such as oncology. This guide provides a foundational understanding of its chemical structure, properties, and biological activity. Further research is warranted to fully elucidate its physicochemical properties and to develop optimized and standardized protocols for its extraction, purification, and analysis to support its potential clinical applications.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 19855-40-4 | Benchchem [benchchem.com]

- 3. This compound | C47H74O18 | CID 197989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. media.neliti.com [media.neliti.com]

- 8. CN101623377A - Digitalis extract as well as preparation method and application thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Natural Sources and Distribution of Purpurea Glycoside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Purpurea glycoside A, a primary cardiac glycoside of significant pharmacological interest. The document details its natural origins, distribution within its primary plant source, and the methodologies employed for its extraction, isolation, and quantification.

Natural Sources and Distribution

This compound is a naturally occurring cardiac glycoside found predominantly in the plant species Digitalis purpurea, commonly known as purple foxglove.[1][2][3] This biennial plant, belonging to the Plantaginaceae family, is native to Europe, Western Asia, and northwestern Africa.[4] The primary glycosides, including this compound, are concentrated in the leaves of the plant, typically during the second year of growth.[2][4] While the leaves are the principal source, the seeds of Digitalis purpurea also contain this compound.[5]

The concentration of cardiac glycosides within the plant can be influenced by various factors, including the specific cultivar, growing conditions, and the developmental stage of the plant.

Data Presentation: Quantitative Analysis

The following table summarizes the quantitative data regarding the concentration of this compound and related glycosides in Digitalis purpurea leaves, as determined by densitometric reversed-phase thin-layer chromatography (RP-TLC).

| Glycoside | Plant Source | Plant Part | Concentration (% of dry leaf powder) | Reference |

| This compound | Digitalis purpurea | Leaf | 0.058% | [6] |

| Purpurea glycoside B | Digitalis purpurea | Leaf | 0.025% | [6] |

| Glucogitaloxin | Digitalis purpurea | Leaf | 0.015% | [6] |

| Digitoxin | Digitalis purpurea | Leaf | 0.041% | [6] |

| Gitoxin | Digitalis purpurea | Leaf | 0.028% | [6] |

| Gitaloxin | Digitalis purpurea | Leaf | 0.019% | [6] |

Experimental Protocols

The isolation and quantification of this compound from Digitalis purpurea involve a multi-step process encompassing extraction, purification (clean-up), and chromatographic analysis.

3.1. Extraction

A common and effective method for extracting primary glycosides from plant material is solvent extraction.

-

Objective: To extract a broad range of cardiac glycosides from dried plant material.

-

Methodology:

-

Preparation: Dried leaves of Digitalis purpurea are finely powdered to increase the surface area for solvent penetration.

-

Solvent System: A mixture of ethanol and chloroform (typically in a 2:1 ratio) is used as the extraction solvent.[6]

-

Procedure: The powdered leaf material is subjected to extraction with the solvent mixture. Ultrasonic-assisted extraction can be employed to enhance the efficiency of the process.[6][7] The mixture is then filtered to separate the solid plant residue from the liquid extract containing the glycosides.

-

3.2. Purification (Clean-up)

The crude extract contains numerous compounds other than the target glycosides. A clean-up step is essential to remove interfering substances prior to analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.[7]

-

Objective: To isolate the primary glycoside fraction from the crude extract.

-

Methodology:

-

Stationary Phase: A Sep-Pak C18 cartridge is typically used. The C18 bonded silica provides a non-polar stationary phase.

-

Procedure: The crude extract is passed through the Sep-Pak cartridge. The non-polar nature of the cardiac glycosides causes them to be retained on the column, while more polar impurities are washed away.

-

Elution: The retained glycosides are then eluted from the cartridge using a suitable solvent, resulting in a cleaner, partially purified glycoside fraction.

-

3.3. Quantification

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Thin-Layer Chromatography (RP-TLC) are robust methods for the separation and quantification of this compound.[6][7][8]

-

Objective: To separate and quantify individual cardiac glycosides within the purified extract.

-

RP-TLC Protocol:

-

Stationary Phase: An octadecylsilyl (C18) bonded silica gel plate is used.[6]

-

Mobile Phase: For the separation of primary glycosides like this compound, a mobile phase of acetonitrile/0.5M NaCl (2:3) has been shown to be effective.[6]

-

Sample Application: The purified extract is spotted onto the TLC plate alongside a known standard of this compound.

-

Development: The plate is developed in a chromatography tank containing the mobile phase.

-

Detection & Quantification: After development, the plate is scanned with a reflectance densitometer, typically at a wavelength of 222 nm, to quantify the separated glycosides based on the absorbance of the butenolide ring present in cardiac glycosides.[6] Quantification is performed using the internal standard method for accuracy.[6][8]

-

Mandatory Visualization

The following diagrams illustrate key experimental and logical relationships relevant to the study of this compound.

Caption: Workflow for Extraction and Quantification of this compound.

Caption: Hydrolysis of this compound to its Secondary Glycoside.

References

- 1. m.youtube.com [m.youtube.com]

- 2. medipol.edu.tr [medipol.edu.tr]

- 3. Foxglove and Other Poisonous Plants - Woodland Trust [woodlandtrust.org.uk]

- 4. Digitalis - Wikipedia [en.wikipedia.org]

- 5. Plant Digitalis purpurea (Scrophulariaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | 19855-40-4 | Benchchem [benchchem.com]

- 8. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Purpurea Glycoside A: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the early-stage research into the potential therapeutic applications of Purpurea glycoside A. This document collates available quantitative data, details experimental methodologies for key assays, and visualizes known and potential signaling pathways to facilitate further investigation into this promising compound.

Introduction

This compound is a cardiac glycoside found in the leaves of the Digitalis purpurea plant, commonly known as foxglove.[1] While cardiac glycosides have a long history in the treatment of heart conditions, emerging research indicates a broader therapeutic potential, including anti-inflammatory and anti-cancer activities.[2] This guide focuses on the early-stage, preclinical research that lays the groundwork for future drug development efforts centered on this compound and related compounds.

Therapeutic Potential

Anti-Inflammatory Activity

Early-stage research has highlighted the anti-inflammatory properties of this compound. Studies have demonstrated its ability to potently inhibit the induction of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[1][3] The overproduction of nitric oxide (NO) by iNOS is a hallmark of many inflammatory conditions.

The primary mechanism of this anti-inflammatory action appears to be the suppression of the activator protein-1 (AP-1) transcription factor.[1][3] In macrophage cell lines stimulated with lipopolysaccharide (LPS), this compound has been shown to completely suppress the increase in iNOS mRNA.[1] Further investigation through reporter gene assays has confirmed that this compound abolishes the enhanced activity of AP-1 induced by LPS.[1][3] Notably, this inhibitory effect is selective, as this compound does not significantly affect the activation of another critical inflammatory transcription factor, nuclear factor-kappaB (NF-κB).[1]

Anti-Cancer Activity

In addition to its anti-inflammatory effects, this compound has demonstrated cytotoxic activity against various cancer cell lines. This suggests a potential role for this compound in oncology. The mechanism of action for the anti-cancer effects of cardiac glycosides is an active area of research and may involve the inhibition of Na+/K+-ATPase and the induction of apoptosis.

Quantitative Data

The following tables summarize the available quantitative data from early-stage research on this compound and related compounds.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay | IC50 | Source |

| This compound | ACHN (Human renal adenocarcinoma) | SRB | 0.14 ± 0.02 µM | Benchchem |

| This compound | HK-2 (Normal human renal) | SRB | 0.31 ± 0.03 µM | Benchchem |

| Glucodigifucoside | ACHN (Human renal adenocarcinoma) | SRB | 0.06 ± 0.01 µM | Benchchem |

| Glucodigifucoside | HK-2 (Normal human renal) | SRB | 0.36 ± 0.04 µM | Benchchem |

| Gitoxigenin | TK-10 (Renal adenocarcinoma) | SRB | 0.13 - 2.8 µM | [4] |

| Gitoxin | TK-10 (Renal adenocarcinoma) | SRB | 0.13 - 2.8 µM | [4] |

Table 2: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Treatment | Effect | Source |

| iNOS mRNA expression | Raw264.7 macrophages | LPS + this compound | Complete suppression of LPS-induced iNOS mRNA increase | [1] |

| AP-1 activity | Raw264.7 macrophages | LPS + this compound | Complete abolishment of LPS-enhanced AP-1 activity | [1][3] |

| NF-κB activation | Raw264.7 macrophages | LPS + this compound | No significant effect on LPS-inducible NF-κB activation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 50% (wt/vol)

-

Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for the desired period (e.g., 96 hours).

-

Cell Fixation: Gently add cold 50% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Remove the TCA solution and wash the plates with water. Air dry the plates.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard curve

-

96-well plate

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of supernatant with Griess reagent A and B in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

AP-1 Luciferase Reporter Gene Assay

This assay measures the activity of the AP-1 transcription factor.

Materials:

-

Cells (e.g., 293T or RAW 264.7)

-

pAP-1-Luc reporter plasmid (containing AP-1 binding elements upstream of a luciferase gene)

-

pRL-TK plasmid (Renilla luciferase for normalization)

-

Transfection reagent

-

LPS or other AP-1 activator

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Co-transfection: Co-transfect cells with the pAP-1-Luc reporter plasmid and the pRL-TK normalization plasmid in a 96-well plate.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Treat the cells with this compound for a specified time before stimulating with an AP-1 activator (e.g., LPS).

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the known and potential signaling pathways modulated by this compound and related cardiac glycosides.

Caption: this compound inhibits iNOS expression by suppressing the AP-1 signaling pathway.

Caption: Cardiac glycosides may inhibit the JNK/c-Jun pathway, a component of MAPK signaling.

Conclusion and Future Directions

The early-stage research on this compound reveals a compound with significant therapeutic potential beyond its traditional use in cardiology. Its selective anti-inflammatory action through the AP-1 pathway and its cytotoxic effects on cancer cells warrant further investigation.

Future research should focus on:

-

Conducting dose-response studies to quantify the anti-inflammatory effects of this compound and determine its IC50 for iNOS inhibition.

-

Elucidating the detailed molecular mechanisms underlying its anti-cancer activity.

-

Investigating the effects of this compound on other signaling pathways, such as the MAPK and JAK/STAT pathways, to build a comprehensive understanding of its cellular effects.

-

Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic promise of this compound into clinical applications.

References

- 1. Effects of phenylethanoid glycosides from Digitalis purpurea L. on the expression of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 3. This compound | 19855-40-4 | Benchchem [benchchem.com]

- 4. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Knowledge of Cardiac Glycosides in Digitalis purpurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the foundational knowledge of cardiac glycosides, a class of naturally occurring steroid molecules found in the foxglove plant, Digitalis purpurea. These compounds have been used for centuries in the treatment of heart conditions. This document details their biosynthesis, mechanism of action, and includes experimental protocols for their extraction, isolation, and biological evaluation.

Introduction to Cardiac Glycosides

Cardiac glycosides are a group of organic compounds renowned for their potent effects on the heart.[1] They are characterized by a steroid core, a lactone ring, and a sugar moiety. The two major classes of cardiac glycosides are cardenolides, which have a five-membered lactone ring and are common in plants like Digitalis species, and bufadienolides, which possess a six-membered lactone ring.[1][2] The primary active cardiac glycosides in Digitalis purpurea include digitoxin, digoxin, and gitoxin. These compounds are known for their positive inotropic (increasing the force of heart muscle contraction) and negative chronotropic (slowing the heart rate) effects.[3]

Biosynthesis of Cardiac Glycosides in Digitalis purpurea

The biosynthesis of cardiac glycosides in Digitalis purpurea is a complex process that begins with cholesterol and involves a series of enzymatic reactions. The pathway can be broadly divided into three stages: terpenoid backbone synthesis, steroid biosynthesis, and cardenolide biosynthesis.[4]

The initial step involves the conversion of cholesterol and other phytosterols into pregnenolone, a key precursor for all steroid hormones. This reaction is catalyzed by enzymes from the cytochrome P450 family, specifically the CYP87A subfamily.[5][6] From pregnenolone, a series of hydroxylation, acetylation, and glycosylation reactions, catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase, lead to the formation of the various cardenolide aglycones (the steroid and lactone ring structure).[4] The final step in the biosynthesis is the attachment of sugar moieties to the aglycone, forming the mature cardiac glycoside.

Mechanism of Action

The therapeutic and toxic effects of cardiac glycosides are primarily mediated through their inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme located in the cell membrane of cardiac muscle cells (myocytes).

The Na+/K+-ATPase pump is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium ions (Na+) out of the cell and potassium ions (K+) into the cell. Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in a phosphorylated conformation and thereby inhibiting its activity.

This inhibition leads to an increase in the intracellular concentration of Na+. The elevated intracellular Na+ alters the function of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium ions (Ca2+) from the cell. The reduced Na+ gradient across the cell membrane decreases the driving force for Ca2+ extrusion, resulting in an accumulation of intracellular Ca2+.

The increased intracellular Ca2+ concentration enhances the contractility of the cardiac muscle. During each heartbeat, Ca2+ is released from the sarcoplasmic reticulum, an intracellular storage site, and binds to troponin C, initiating the interaction between actin and myosin filaments and causing muscle contraction. The higher baseline intracellular Ca2+ levels mean that more Ca2+ is available for release from the sarcoplasmic reticulum with each action potential, leading to a more forceful contraction of the heart muscle.

Quantitative Data of Major Cardiac Glycosides in Digitalis purpurea

The concentration and potency of cardiac glycosides can vary depending on the plant's growing conditions, age, and the specific part of the plant used. The following table summarizes available quantitative data for the major cardiac glycosides found in Digitalis purpurea.

| Cardiac Glycoside | Typical Concentration in Dried Leaves | Potency (IC50 for Na+/K+-ATPase Inhibition) |

| Digitoxin | 0.2 - 0.45% of a mixture of primary and secondary glycosides | Varies by isoform and tissue source. Generally highly potent. |

| Digoxin | Present in smaller quantities than digitoxin | Low affinity isoform (human erythrocyte): ~1.7 x 10-7 M; High affinity isoform (human erythrocyte): ~1.5 x 10-8 M[5] |

| Gitoxin | Present in smaller quantities than digitoxin | Low affinity isoform (human erythrocyte): ~1.2 x 10-7 M; High affinity isoform (human erythrocyte): ~1.1 x 10-8 M[5] |

Note: The concentration of cardiac glycosides can be highly variable. The provided values represent a general range found in the literature. IC50 values are also highly dependent on the specific isoform of the Na+/K+-ATPase and the experimental conditions.

Experimental Protocols

Extraction of Cardiac Glycosides using Soxhlet Apparatus

This protocol describes a general method for the extraction of cardiac glycosides from dried Digitalis purpurea leaves.

Materials:

-

Dried and powdered leaves of Digitalis purpurea

-

Ethanol (70-95%) or Methanol

-

Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

-

Heating mantle

-

Cellulose thimble

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 20-25 g of finely powdered, dried Digitalis purpurea leaves.

-

Place the powdered plant material into a cellulose thimble.

-

Place the thimble inside the extraction chamber of the Soxhlet apparatus.

-

Add a suitable volume of the extraction solvent (e.g., 250 mL of 80% ethanol) to the round-bottom flask, along with a few boiling chips.

-

Assemble the Soxhlet apparatus, ensuring that the condenser is properly connected to a water source.

-

Heat the solvent in the round-bottom flask using a heating mantle to a temperature that allows for gentle boiling.

-

Allow the extraction to proceed for a minimum of 6-8 hours. The solvent will continuously cycle through the plant material, extracting the cardiac glycosides.

-

After the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

-

Dismantle the apparatus and carefully remove the thimble containing the plant material.

-